

Diaminopropionoyl Tripeptide-33: A Technical Guide to Reactive Carbonyl Species Scavenging

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Compound of Interest

Compound Name: *Diaminopropionoyl tripeptide-33*

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Abstract

Reactive Carbonyl Species (RCS) are highly reactive molecules generated during cellular oxidative stress, implicated in a range of pathologies including skin aging, neurodegenerative diseases, and diabetes. This document provides an in-depth technical overview of **Diaminopropionoyl Tripeptide-33**, a synthetic peptide that has demonstrated significant efficacy in scavenging RCS. This guide details the peptide's mechanism of action, presents available quantitative data on its protective effects, outlines relevant experimental protocols for its evaluation, and explores its potential applications in therapeutic and cosmeceutical development.

Introduction: The Threat of Reactive Carbonyl Species

Reactive Carbonyl Species (RCS) are a class of highly reactive electrophilic molecules produced endogenously through the oxidation of lipids, carbohydrates, and amino acids.[1] Key examples of cytotoxic RCS include α,β -unsaturated aldehydes like 4-hydroxynonenal (4-HNE), acrolein, and malondialdehyde (MDA), as well as dicarbonyls such as glyoxal and methylglyoxal.[2][3]

The accumulation of RCS within cells leads to a condition known as "carbonyl stress," which is a major contributor to cellular damage and the progression of numerous diseases.[4] RCS readily form adducts with nucleophilic sites on biomolecules, including proteins, DNA, and lipids, leading to:

- **Protein Carbonylation:** This irreversible modification alters protein structure and function, leading to enzyme inactivation, impaired cellular signaling, and the formation of protein aggregates.[5]
- **DNA Damage:** RCS can react with DNA bases, forming adducts that can lead to mutations and genomic instability.[6]
- **Lipid Peroxidation:** The reaction of RCS with lipids can propagate a chain reaction of lipid peroxidation, further increasing oxidative stress and damaging cellular membranes.[7]

Given their detrimental effects, the development of effective RCS scavengers is a significant area of research for the prevention and treatment of a wide range of pathological conditions.

Diaminopropionoyl Tripeptide-33: A Novel RCS Scavenger

Diaminopropionoyl Tripeptide-33, commercially known as Preventhelia®, is a synthetic tetrapeptide designed to counteract the damaging effects of RCS.[6][8] It is produced through the reaction of 2,3-diaminopropionic acid and tripeptide-33.[8] This peptide has demonstrated significant photoprotective and anti-aging properties, primarily attributed to its ability to directly scavenge RCS and protect cellular components from carbonyl stress.[2][8]

Mechanism of Action

The primary mechanism of action of **Diaminopropionoyl Tripeptide-33** is its ability to directly neutralize RCS. The peptide contains nucleophilic sites that readily react with the electrophilic carbonyl groups of RCS, forming stable, non-toxic adducts. This scavenging activity prevents the interaction of RCS with cellular macromolecules, thereby mitigating their damaging effects.

In vitro studies have shown that **Diaminopropionoyl Tripeptide-33** is particularly effective at quenching 4-HNE, one of the most cytotoxic products of lipid peroxidation.[6] By neutralizing 4-HNE, the peptide inhibits the formation of carbonylated proteins and prevents DNA damage.[6]

Furthermore, it has been suggested that **Diaminopropionoyl Tripeptide-33** enhances the cellular DNA repair system, although the precise molecular pathways are still under investigation.^{[8][9]}

Quantitative Data on the Efficacy of Diaminopropionoyl Tripeptide-33

While comprehensive quantitative data such as IC50 values for the scavenging of various RCS by **Diaminopropionoyl Tripeptide-33** are not widely published in peer-reviewed literature, existing studies from manufacturers and cosmetic ingredient suppliers provide valuable insights into its protective effects on skin cells.

Table 1: Photoprotective Effects of **Diaminopropionoyl Tripeptide-33** on Human Skin Cells

Cell Type	Treatment	Endpoint	Result	Reference
Human Epidermal Keratinocytes (HEKa)	1 mg/mL Diaminopropionoyl Tripeptide-33 + UV Irradiation	Cell Viability	92% increase in cell viability compared to irradiated control cells.	[6]
Human Dermal Fibroblasts (HDFa)	Diaminopropionoyl Tripeptide-33 + UV Irradiation	Cell Viability	76.9% cell viability compared to 100% in non-irradiated control cells; >13,000% increase in cell viability compared to irradiated control cells.	[6]

Table 2: Comparative Efficacy of RCS Scavengers

Scavenger	Target RCS	Efficacy	Reference
Diaminopropionoyl Tripeptide-33	4-HNE	Effective quenching demonstrated in in-vitro studies.	[6]
Carnosine	4-HNE, Acrolein, Methylglyoxal, MDA	Most effective at scavenging 4-HNE. Acrolein-carnosine adducts detected in human urine.	[2][10]
MESNA (2-mercaptoethanesulfonate)	Acrolein	Highly effective thiol-based scavenger.	[2]
Hydralazine	MDA, 4-HNE	Effective at trapping both MDA and 4-HNE.	[11]
Aminoguanidine	MDA	Effective at trapping MDA.	[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the RCS scavenging and protective effects of **Diaminopropionoyl Tripeptide-33**. These protocols are based on established methods in the field.

In Vitro 4-HNE Scavenging Assay

Objective: To quantify the direct scavenging activity of **Diaminopropionoyl Tripeptide-33** against 4-HNE.

Materials:

- **Diaminopropionoyl Tripeptide-33**
- 4-Hydroxynonenal (4-HNE)

- Phosphate-buffered saline (PBS), pH 7.4
- HPLC system with a UV detector

Protocol:

- Prepare stock solutions of **Diaminopropionoyl Tripeptide-33** and 4-HNE in PBS.
- In a reaction vessel, mix a defined concentration of 4-HNE with varying concentrations of **Diaminopropionoyl Tripeptide-33** (e.g., in molar excess ratios of 1:1, 1:5, 1:10, 1:20). A control sample containing only 4-HNE in PBS should be prepared.
- Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
- At each time point, stop the reaction by adding a quenching agent or by immediate analysis.
- Analyze the remaining concentration of free 4-HNE in each sample using reverse-phase HPLC with UV detection at approximately 222 nm.
- Calculate the percentage of 4-HNE scavenged by **Diaminopropionoyl Tripeptide-33** at each concentration and time point.

Inhibition of Protein Carbonylation in Human Keratinocytes

Objective: To assess the ability of **Diaminopropionoyl Tripeptide-33** to prevent protein carbonylation in cultured human keratinocytes exposed to an oxidative stressor.

Materials:

- Human epidermal keratinocytes (HEKa)
- Keratinocyte growth medium
- **Diaminopropionoyl Tripeptide-33**
- Oxidative stressor (e.g., H₂O₂, UVA/UVB radiation)

- Protein extraction buffer
- 2,4-Dinitrophenylhydrazine (DNPH)
- Trichloroacetic acid (TCA)
- Guanidine hydrochloride
- Spectrophotometer or Western blot apparatus and anti-DNP antibody

Protocol:

- Culture HEKa cells to approximately 80% confluency.
- Pre-incubate the cells with varying concentrations of **Diaminopropionoyl Tripeptide-33** for a specified period (e.g., 24 hours).
- Induce oxidative stress by exposing the cells to the chosen stressor (e.g., a sub-lethal dose of H₂O₂ or UV radiation). Control groups should include untreated cells and cells exposed to the stressor without peptide pre-treatment.
- After the stress induction, wash the cells with PBS and lyse them to extract total protein.
- Determine the protein concentration of each lysate.
- Derivatize the protein carbonyls by incubating the protein extracts with DNPH solution.
- Precipitate the proteins using TCA and wash the pellet to remove excess DNPH.
- Resuspend the protein pellet in guanidine hydrochloride solution.
- Measure the absorbance of the derivatized proteins at ~370 nm using a spectrophotometer. Alternatively, perform a Western blot using an anti-DNP antibody to visualize carbonylated proteins.
- Quantify the level of protein carbonylation and determine the percentage of inhibition by **Diaminopropionoyl Tripeptide-33**.

Assessment of DNA Damage Prevention (Comet Assay)

Objective: To evaluate the protective effect of **Diaminopropionoyl Tripeptide-33** against DNA damage in fibroblasts following UV irradiation.

Materials:

- Human dermal fibroblasts (HDFa)
- Fibroblast growth medium
- **Diaminopropionoyl Tripeptide-33**
- UVA/UVB light source
- Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
- Fluorescence microscope

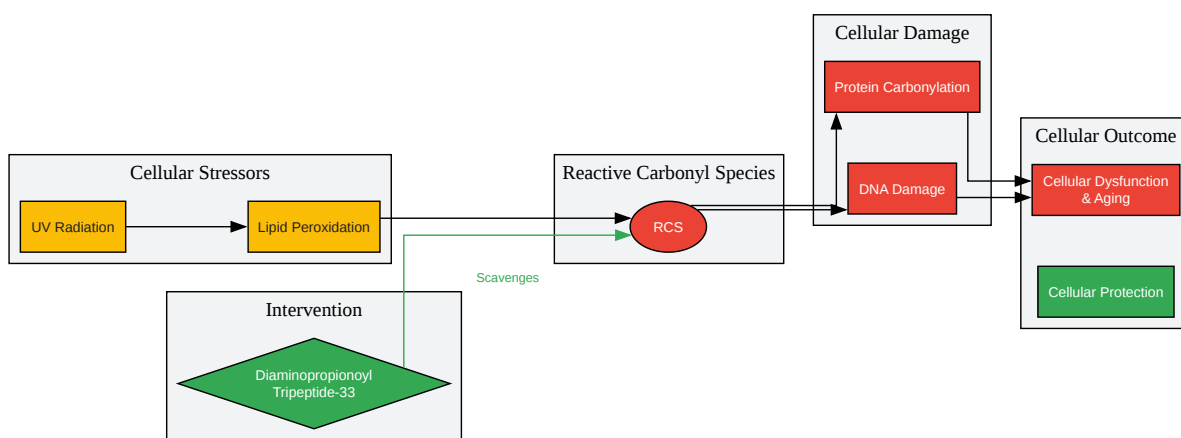
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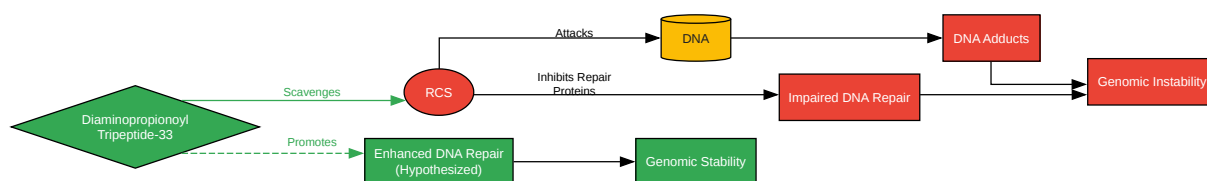
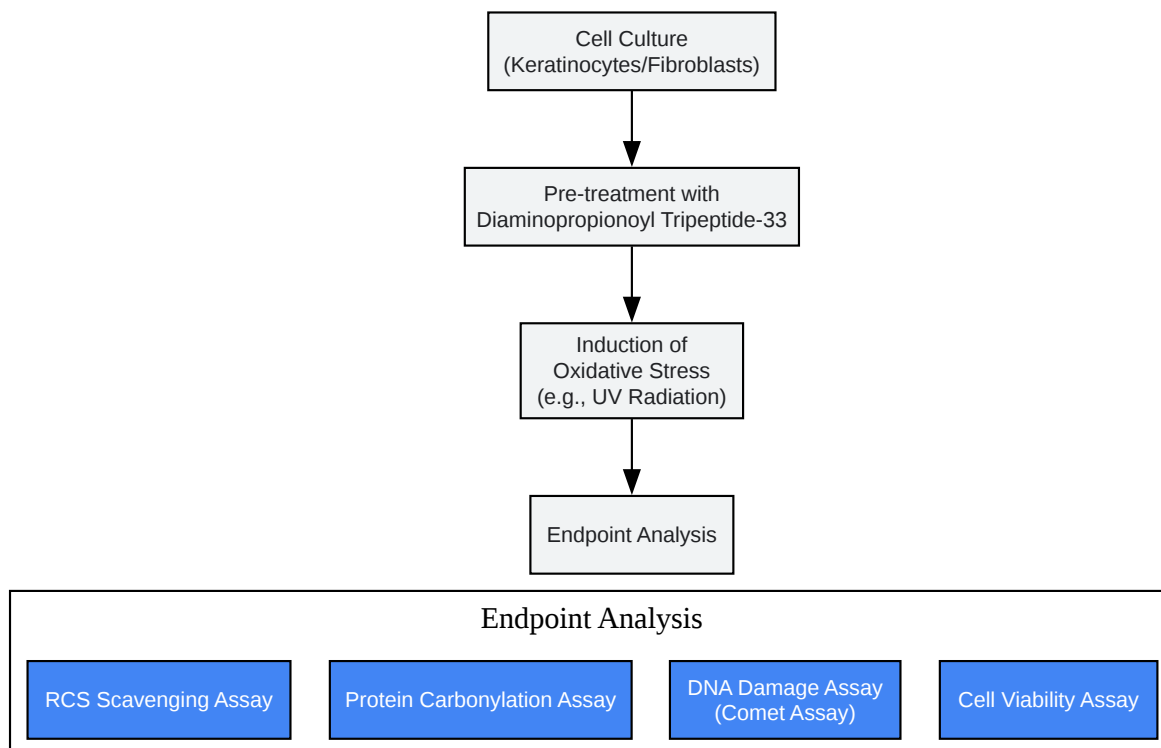
- Culture HDFa cells on slides or in appropriate culture plates.
- Pre-treat the cells with **Diaminopropionoyl Tripeptide-33** at various concentrations for 24 hours.
- Expose the cells to a dose of UVA/UVB radiation known to induce detectable DNA strand breaks. Include non-irradiated and irradiated control groups.
- Immediately after irradiation, harvest the cells and embed them in low-melting-point agarose on a microscope slide.
- Lyse the cells using the provided lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
- Subject the slides to alkaline electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
- Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

- Visualize the comets using a fluorescence microscope and capture images.
- Analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length and intensity).
- Calculate the reduction in DNA damage in the peptide-treated groups compared to the irradiated control.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms of action and experimental workflows related to **Diaminopropionoyl Tripeptide-33**.





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